

biological activity of 3,5-Dimethylanthranilic acid derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3,5-dimethylbenzoic acid

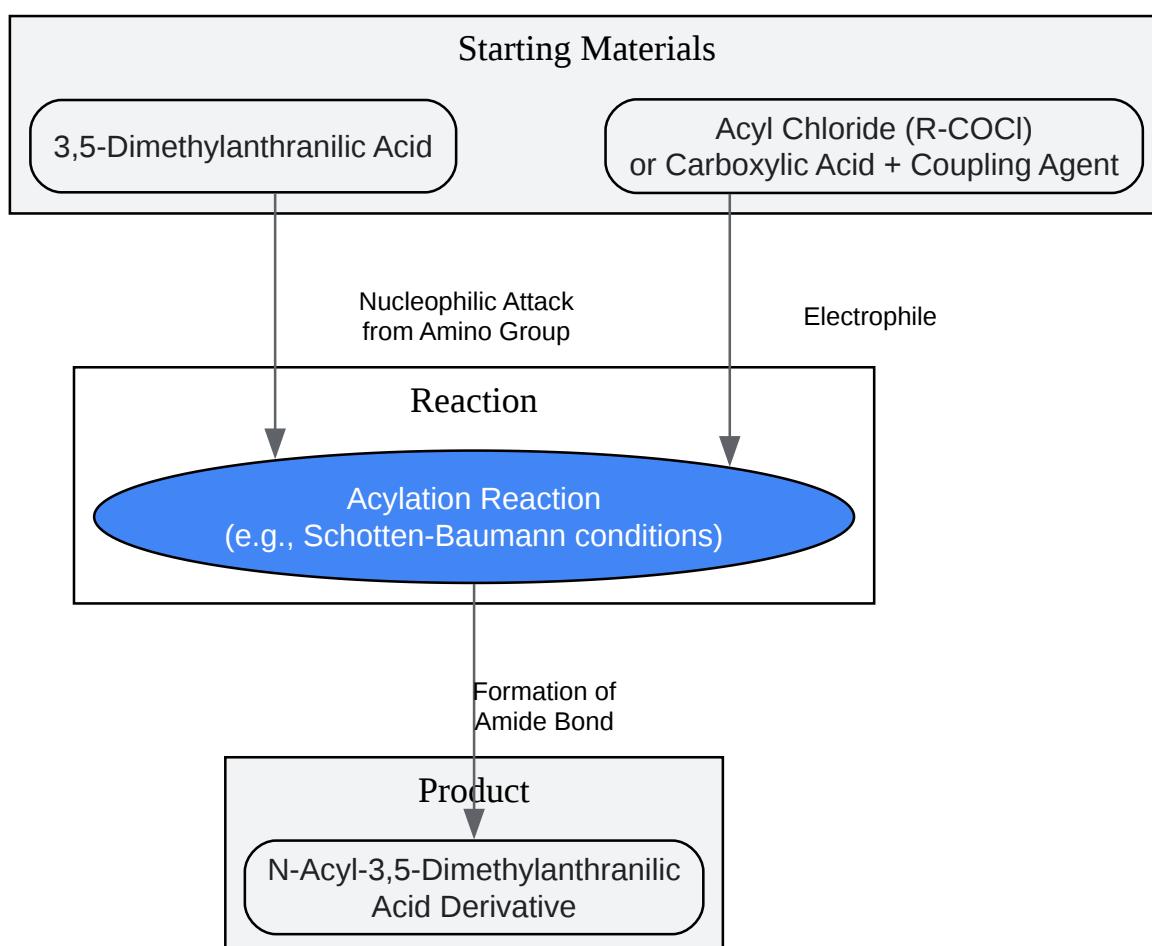
Cat. No.: B081655

[Get Quote](#)

An In-depth Technical Guide to the Biological Activity of 3,5-Dimethylanthranilic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Anthranilic Acid


Anthranilic acid (2-aminobenzoic acid) and its analogues represent a privileged pharmacophore in medicinal chemistry, forming the foundational framework for a multitude of therapeutic agents.^{[1][2]} The inherent reactivity of its amino and carboxylic acid groups allows for extensive chemical modification, yielding vast compound libraries for comprehensive structure-activity relationship (SAR) analysis.^[2] These derivatives are renowned for their broad spectrum of biological activities, including well-established anti-inflammatory drugs like the fenamates (e.g., mefenamic acid), as well as compounds with demonstrated antimicrobial, antiviral, analgesic, and anticancer properties.^{[3][4][5][6]}

This guide focuses specifically on the derivatives of 3,5-Dimethylanthranilic acid. The introduction of methyl groups at the 3 and 5 positions of the benzene ring significantly alters the molecule's electronic and steric properties, potentially enhancing potency, selectivity, or metabolic stability. We will explore the synthesis, diverse biological activities, and mechanistic underpinnings of these derivatives, providing field-proven insights and detailed experimental protocols for their evaluation.

Synthetic Pathways to 3,5-Dimethylanthranilic Acid Derivatives

The core structure of 3,5-Dimethylanthranilic acid offers two primary sites for chemical derivatization: the nucleophilic amino group ($-\text{NH}_2$) and the carboxylic acid group ($-\text{COOH}$). This allows for the synthesis of a wide array of amides, esters, and heterocyclic compounds. A general approach often involves the acylation of the amino group or the amidation/esterification of the carboxylic acid.

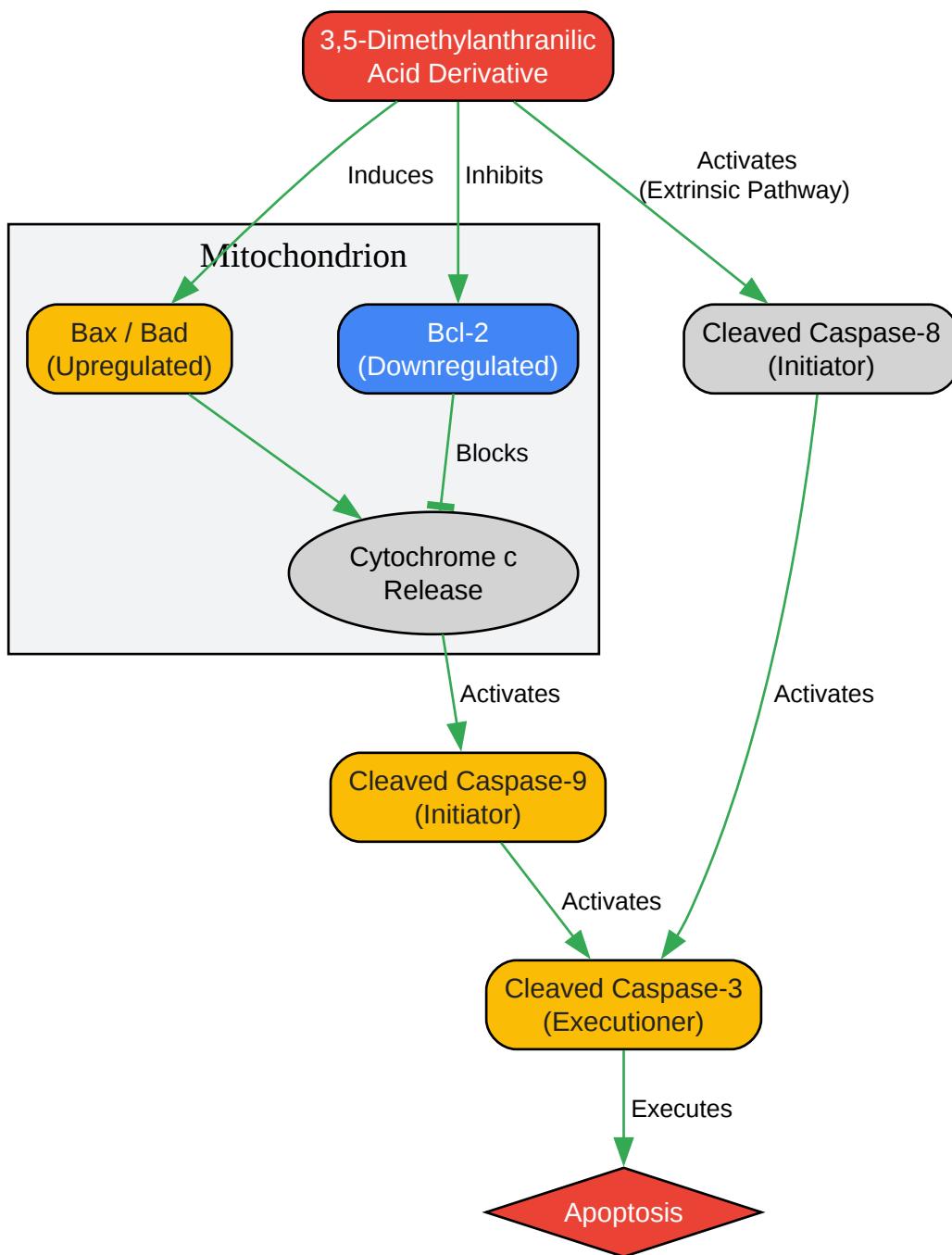
For instance, N-acyl derivatives can be synthesized by reacting 3,5-Dimethylanthranilic acid with various acyl chlorides or carboxylic acids in the presence of a coupling agent. This approach is fundamental to creating N-arylanthranilic acids, a class known for potent anti-inflammatory effects.^[3]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of N-acyl derivatives.

A Spectrum of Biological Activities

Derivatives of anthranilic acid are pleiotropic, engaging multiple biological targets to exert a range of therapeutic effects. The substitution pattern, such as the dimethyl framework, fine-tunes this activity.


Anticancer and Cytotoxic Activity

A significant area of investigation for anthranilic acid derivatives is oncology.^{[4][7]} While direct studies on 3,5-dimethyl derivatives are emerging, compelling data from closely related analogues like N,N-dimethyl-anthranilic acid provide a strong rationale for their potential.

Mechanism of Action: Induction of Apoptosis N,N-dimethyl-anthranilic acid, isolated from the mushroom *Calvatia nipponica*, has demonstrated significant cytotoxicity against MDA-MB-231 human breast cancer cells, with an IC_{50} value of $90.28 \pm 4.23 \mu\text{M}$.^[8] This activity is comparable to the standard chemotherapeutic agent cisplatin (IC_{50} of $99.13 \pm 2.91 \mu\text{M}$) in the same study.^[8] The primary mechanism is the induction of apoptosis, or programmed cell death.^[8]

Treatment with this compound leads to the upregulation of key pro-apoptotic proteins, including:

- **Caspases:** Cleaved caspase-3, -8, and -9 are significantly increased, indicating activation of both the intrinsic and extrinsic apoptotic pathways.^[8]
- **Bcl-2 Family Proteins:** Levels of the pro-apoptotic proteins Bax and Bad are elevated, while the anti-apoptotic protein Bcl-2 is decreased.^[8] This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane.
- **Cytochrome c:** Increased cytosolic Cytochrome c confirms mitochondrial involvement, a hallmark of the intrinsic apoptotic pathway.^[8]

[Click to download full resolution via product page](#)

Caption: Apoptotic pathway induced by anthranilic acid derivatives.

Quantitative Cytotoxicity Data The cytotoxic effects of various compounds isolated alongside N,N-dimethyl-anthranilic acid highlight the potential within this chemical class.

Compound	Cell Line	IC ₅₀ (µM)
N,N-dimethyl-anthranilic acid	MDA-MB-231	90.28 ± 4.23[8]
Cisplatin (Positive Control)	MDA-MB-231	99.13 ± 2.91[8]
N,N-dimethyl-anthranilic acid	C2C12, A549, HepG2	> 100[8]

This selectivity for the cancer cell line over non-cancerous or other cancer cell lines is a promising characteristic for drug development.

Anti-inflammatory and Analgesic Activity

The N-arylanthranilic acids, known as fenamates, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[\[3\]](#) Their derivatives exhibit potent anti-inflammatory, analgesic, and antipyretic activities.[\[5\]](#)

Mechanism of Action: COX and 5-LOX Inhibition The primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory prostaglandins.[\[5\]](#)[\[9\]](#) Some newer derivatives are being investigated as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), which could offer a safer profile by also inhibiting the production of leukotrienes, another class of inflammatory mediators.[\[5\]](#) Studies on novel amide derivatives have shown high selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[\[9\]](#)

For example, two derivatives, JS-3 and JS-4, showed in vitro COX-2 selectivity ratios of 5.56 and 13.70, respectively.[\[9\]](#) In animal models of rheumatoid arthritis, these compounds significantly decreased inflammatory parameters like IL-1 β , IL-6, and PGE₂.[\[9\]](#)

Antimicrobial Activity

Anthranilic acid derivatives have been explored for their potential to combat bacterial and fungal pathogens.[\[10\]](#) Research has shown that specific derivatives, such as anthranilohydrazide and N-phenyl anthranilic acid, exhibit significant antibacterial activity.[\[10\]](#)

Mechanism of Action: Varied and Emerging The exact mechanisms can vary. Some derivatives may disrupt bacterial cell wall synthesis, while others could interfere with essential metabolic pathways.[\[11\]](#) For instance, some anthranilic acids have been identified as inhibitors of MabA

(FabG1), an essential enzyme in the mycolic acid synthesis pathway of *Mycobacterium tuberculosis*.^[12] However, further studies revealed their broader antitubercular activity was also due to the carboxylic acid moiety inducing intrabacterial acidification, acting as a protonophore.^[12] This dual-action potential makes them intriguing candidates for new antibiotic development.

Experimental Methodologies: A Practical Guide

To ensure scientific integrity, the protocols described below are self-validating systems for assessing the biological activity of 3,5-Dimethylanthranilic acid derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC_{50}).

- Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of the 3,5-Dimethylanthranilic acid derivative in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC_{50} value using non-linear regression analysis.

Protocol 2: Apoptosis Detection (Annexin V Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

- Cell Treatment: Seed and treat cells with the test compound at concentrations around its IC₅₀ value for 24 hours.
- Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
- Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Analysis: Analyze the stained cells using a flow cytometer.
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a classic model for evaluating acute anti-inflammatory activity.

- Animal Acclimatization: Use male Wistar rats (150-200g) and allow them to acclimatize for one week.
- Grouping: Divide animals into groups: Control (vehicle), Standard (e.g., Phenylbutazone, 50 mg/kg), and Test groups (different doses of the derivative).
- Drug Administration: Administer the test compounds and standard drug orally (p.o.).
- Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

- Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
- Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.

[Click to download full resolution via product page](#)

Caption: Workflow for the in vivo anti-inflammatory assay.

Conclusion and Future Directions

The 3,5-Dimethylanthranilic acid scaffold is a promising starting point for the development of novel therapeutic agents. The existing body of research on closely related anthranilic acid derivatives provides a strong foundation for exploring their potential in oncology, inflammation, and infectious diseases. The dimethyl substitutions may confer advantageous properties, such as enhanced target binding or improved pharmacokinetic profiles, which warrants further investigation.

Future research should focus on synthesizing a focused library of 3,5-dimethyl derivatives and screening them across a wide range of biological assays. Mechanistic studies, including target identification and validation, will be crucial for advancing the most promising candidates through the drug development pipeline. The combination of rational design, robust synthesis, and rigorous biological evaluation will unlock the full therapeutic potential of this versatile chemical scaffold.

References

- Lee, S. Y., et al. (2023). N,N-Dimethyl-anthranilic Acid from *Calvatia nipponica* Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells.
- Desai, P. S., & Desai, K. R. (1983).
- Scherrer, R. A., & Winder, C. V. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. *Arzneimittelforschung*.
- Srivastava, S. K., et al. (2004).

- Blondiaux, N., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)
- Prasher, P., & Sharma, M. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI.
- Asif, M. (2014). Study of Anthranilic Acid Derivatives: Mefenamic Acid and Its Various Analogues. American Journal of Medicine Studies.
- Al-Obeidi, F. A., et al. (2011).
- Bojthe, B., et al. (2023).
- Wiklund, P., & Bergman, J. (2006).
- Prasher, P., & Sharma, M. (2021).
- El-Naggar, M., et al. (2020). The Design and Development of Potent Small Molecules as Anticancer Agents Targeting EGFR TK and Tubulin Polymerization.
- Kamal, A., et al. (2008). Anthranilic acid derivatives as anticancer agents and process for the preparation thereof.
- Morsy, M. A., et al. (2022).
- Prasher, P., & Sharma, M. (2021).
- Tiwari, D., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N-SUBSTITUTED ANTHRANILIC ACID DERIVATIVES.
- Kumar, B. C. (2024). Review on Synthesis and Pharmacological Activities of Anthranilic Acid Derivatives. International Journal of Pharmaceutical Sciences.
- Nasr, T., et al. (2022). Hands-on Synthetic Approaches and Biological Activities of Anthranilic Acid Derivatives: A mini-review. Egyptian Journal of Chemistry.
- Schroeder, W., et al. (2020).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. Medicinal chemistry of anthranilic acid derivatives: A mini review [ouci.dntb.gov.ua]
2. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]
- 5. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. WO2008114275A2 - Anthranilic acid derivatives as anticancer agents and process for the preparation thereof - Google Patents [patents.google.com]
- 8. N,N-Dimethyl-anthranilic Acid from Calvatia nipponica Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and antimicrobial activity of some anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarworks.gvsu.edu [scholarworks.gvsu.edu]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [biological activity of 3,5-Dimethylanthranilic acid derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081655#biological-activity-of-3-5-dimethylanthranilic-acid-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com